

# Application Notes and Protocols for Fosmanogepix Susceptibility Testing of Clinical Fungal Isolates

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## Compound of Interest

Compound Name: Unii-qhk6Z47gtg

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Fosmanogepix is a first-in-class antifungal agent that is converted in vivo to its active moiety, manogepix. Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, critical components of the fungal cell wall.<sup>[1][2]</sup> This novel mechanism of action provides activity against a broad spectrum of pathogenic yeasts and molds, including multidrug-resistant strains.<sup>[3][4]</sup> Standardized methods for determining the susceptibility of clinical fungal isolates to fosmanogepix are crucial for clinical diagnostics, surveillance studies, and drug development.

This document provides detailed protocols for determining the in vitro susceptibility of clinical yeast and mold isolates to fosmanogepix, primarily based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.

## Data Presentation

### Table 1: In Vitro Activity of Manogepix against *Candida auris* Isolates

Method	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)	MIC Range (mg/L)	Reference
CLSI M27-A3	0.008	0.03	0.001 - 0.25	<a href="#">[5]</a> <a href="#">[6]</a>
EUCAST	0.016	0.03	0.001 - 0.125	<a href="#">[5]</a> <a href="#">[6]</a>
CLSI (NY Outbreak Isolates)	0.03	0.03	0.004 - 0.06	<a href="#">[7]</a>
CLSI (South African Isolates)	0.008	0.016	0.002 - 0.063	<a href="#">[8]</a>

**Table 2: In Vitro Activity of Manogepix against Various Fungal Species (CLSI)**

Organism	MIC/MEC <sub>50</sub> (mg/L)	MIC/MEC <sub>90</sub> (mg/L)	MIC/MEC Range (mg/L)	Endpoint	Reference
Candida spp. (all)	0.008	0.06	Not specified	MIC	<a href="#">[4]</a>
Cryptococcus neoformans	0.5	1	Not specified	MIC	<a href="#">[4]</a>
Aspergillus spp. (all)	Not specified	0.03 (MEC)	Not specified	MEC	<a href="#">[4]</a>
Aspergillus fumigatus	Not specified	Not specified	0.008 - 0.125	MEC	<a href="#">[9]</a>
Aspergillus niger	Not specified	Not specified	0.008 - 0.125	MEC	<a href="#">[9]</a>
Scedosporiu m spp.	0.03 (MEC)	0.06 (MEC)	Not specified	MEC	<a href="#">[10]</a>
Fusarium solani species complex	0.12 (MEC)	0.25 (MEC)	0.03 - 0.5	MEC	<a href="#">[11]</a>
Fusarium oxysporum species complex	0.12 (MEC)	0.25 (MEC)	0.03 - 0.25	MEC	<a href="#">[11]</a>

**Table 3: Quality Control (QC) Ranges for Manogepix Susceptibility Testing**

QC Strain	CLSI Document	Expected MIC/MEC Range (mg/L)
Candida parapsilosis ATCC 22019	M27	Within published ranges[4][10]
Aspergillus flavus ATCC 204304	M38	Within published ranges[4][10]
Aspergillus fumigatus ATCC MYA-3626	M38	Within published ranges[4][10]

## Experimental Protocols

The following protocols are based on the CLSI M27 standard for yeasts and the M38 standard for filamentous fungi.[2][11]

## Preparation of Manogepix Stock Solution and Dilutions

Manogepix, the active moiety of fosmanogepix, is used for in vitro susceptibility testing.

- Stock Solution: Prepare a stock solution of manogepix in 100% dimethyl sulfoxide (DMSO). [6] A common stock concentration is 5,000 mg/L.[6]
- Serial Dilutions: Perform serial twofold dilutions of the manogepix stock solution in the appropriate broth medium (RPMI-1640) to achieve the desired final concentrations for the microdilution plates. The final concentrations typically range from 0.001 to 0.5 mg/L or higher for some organisms.[6][9] The final DMSO concentration should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

## Inoculum Preparation

- Yeast Isolates (Candida spp., Cryptococcus spp.):
  - Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
  - Prepare a suspension of the yeast cells in sterile saline (0.85% NaCl).

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a Wickerham card. This corresponds to approximately  $1-5 \times 10^6$  CFU/mL.
- Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL in the microdilution wells.
- Filamentous Fungi (*Aspergillus* spp., *Fusarium* spp., etc.):
  - Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.
  - Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
  - Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
  - Adjust the turbidity of the conidial suspension with a spectrophotometer to achieve a final inoculum concentration of  $0.4-5 \times 10^4$  CFU/mL.

## Broth Microdilution Assay

- Plate Preparation: Use standard sterile 96-well microtiter plates.
- Drug Addition: Dispense 100  $\mu$ L of the appropriate manogepix dilutions in RPMI-1640 into the wells.
- Inoculation: Add 100  $\mu$ L of the standardized fungal inoculum to each well.
- Controls:
  - Growth Control: A well containing 100  $\mu$ L of RPMI-1640 and 100  $\mu$ L of the inoculum (drug-free).
  - Sterility Control: A well containing 200  $\mu$ L of uninoculated RPMI-1640.
- Incubation:

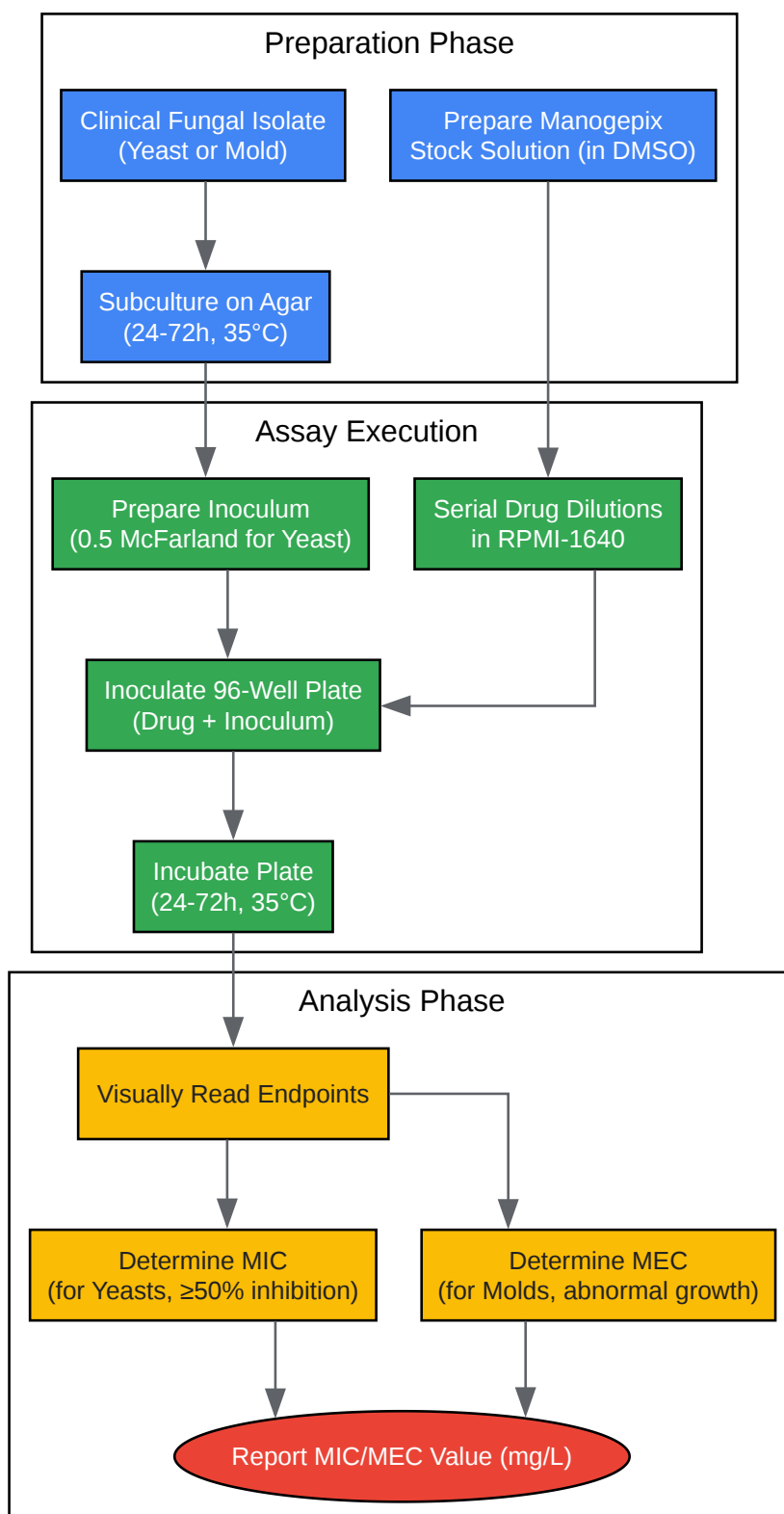
- For *Candida* species, incubate the plates at 35°C for 24 hours.[10]
- For *Cryptococcus* species and other yeasts, incubate at 35°C for 48-72 hours.[10]
- For *Aspergillus* species, incubate at 35°C for 48 hours.[10]
- For other molds like *Scedosporium* species, incubate at 35°C for 72 hours.[10]

## Endpoint Determination

Endpoints are read visually.

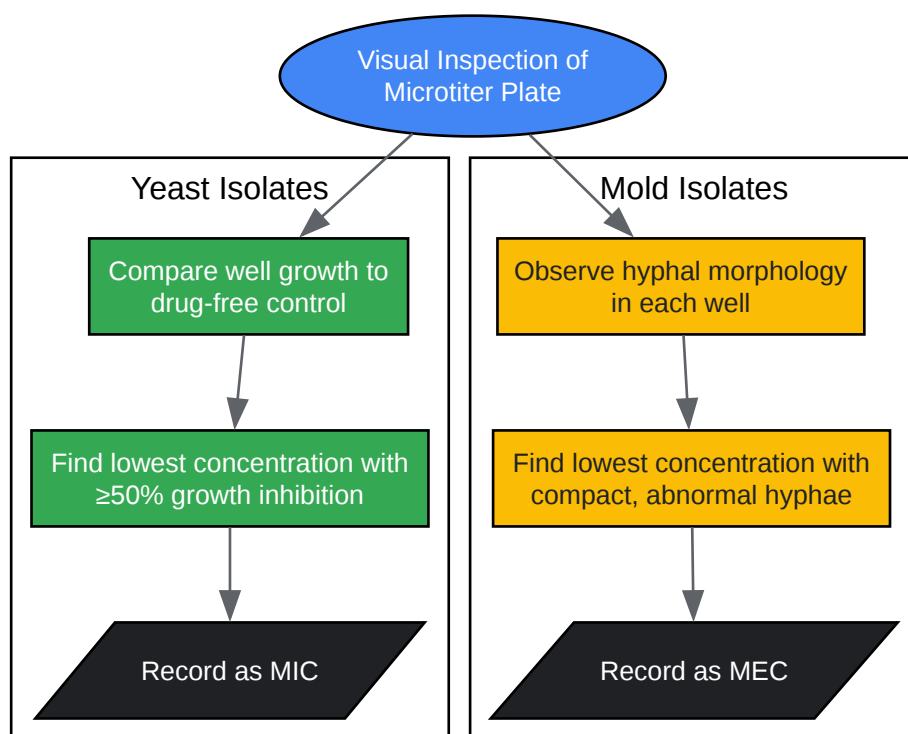
- Minimum Inhibitory Concentration (MIC) for Yeasts:
  - The MIC is the lowest concentration of manogepix that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.
- Minimum Effective Concentration (MEC) for Molds:
  - The MEC is the lowest concentration of manogepix that leads to the formation of small, abnormal, compact hyphal forms compared to the profuse, filamentous growth observed in the drug-free control well.[11][12] This is the standard endpoint for manogepix against filamentous fungi.[11]

## Visualizations



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Caption: Workflow for Fosmanogepix Susceptibility Testing.



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Caption: Logic for MIC vs. MEC Endpoint Determination.

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